molecular formula C15H17NO2S B7778796 Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 51787-22-5

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-

Cat. No.: B7778796
CAS No.: 51787-22-5
M. Wt: 275.4 g/mol
InChI Key: QSAMRTGROFVOGX-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is a chemical compound with the molecular formula C14H15NO4S2. It is known for its unique structure, which includes a benzenamine core substituted with a methyl group and a sulfonyl group attached to a methylphenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the reaction of benzenamine with methyl iodide and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Biological Activity

Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- (commonly referred to as a sulfonamide derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenamine core with a methyl group and a sulfonyl group attached to a para-methylphenyl moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.34 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity.

Mechanisms of Biological Activity

Benzenamine derivatives, particularly those with sulfonamide groups, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This mechanism is pivotal in their antibacterial properties.
  • Anti-inflammatory Effects : Some studies indicate that compounds similar to benzenamine can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Anticancer Properties : Research has shown that certain benzenamine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of benzenamine derivatives:

Study ReferenceBiological ActivityMethodologyKey Findings
AntibacterialIn vitro assaysSignificant inhibition of bacterial growth against E. coli and S. aureus.
Anti-inflammatoryCOX inhibition assayDemonstrated IC50 values comparable to standard anti-inflammatory drugs.
AnticancerCell viability assaysInduced apoptosis in human cancer cell lines with IC50 values ranging from 10-20 µM.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of benzenamine derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
  • Anti-inflammatory Effects : Another research focused on evaluating the anti-inflammatory effects using an animal model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.
  • Cancer Research : A detailed investigation into the anticancer properties revealed that benzenamine derivatives could effectively reduce cell proliferation in several cancer cell lines. Mechanistic studies indicated that these compounds might trigger apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N-methyl-N-[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)12-16(2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAMRTGROFVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393102
Record name Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51787-22-5
Record name Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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